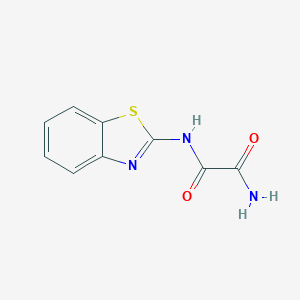

N'-(1,3-benzothiazol-2-yl)oxamide

Description

Structure

3D Structure

Properties

CAS No. |

114354-20-0 |

|---|---|

Molecular Formula |

C9H7N3O2S |

Molecular Weight |

221.24 g/mol |

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)oxamide |

InChI |

InChI=1S/C9H7N3O2S/c10-7(13)8(14)12-9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)(H,11,12,14) |

InChI Key |

VQDHCBNTGMHIRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N |

Synonyms |

Oxamide, 2-benzothiazolyl- (6CI) |

Origin of Product |

United States |

Significance of the Benzothiazole Scaffold in Chemical Research

The benzothiazole (B30560) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry due to its diverse and potent biological activities. researchgate.netmdpi.com This structural motif is present in a variety of natural and synthetic compounds that have garnered significant attention for their therapeutic potential. researchgate.net The chemical versatility of the benzothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. mdpi.com

Research has extensively documented that benzothiazole derivatives exhibit a broad spectrum of biological effects, including:

Antimicrobial and Antifungal Activity: Compounds incorporating the benzothiazole skeleton have shown potent activity against various bacterial and fungal strains. mdpi.comjyoungpharm.org

Anticancer Properties: The benzothiazole nucleus is a key component in the design of novel antitumor agents, with some derivatives showing significant efficacy against a range of cancer cell lines. japsonline.comnih.gov

Anti-inflammatory and Analgesic Effects: Certain benzothiazole derivatives have demonstrated notable anti-inflammatory and pain-relieving properties. nih.govnih.gov

Anticonvulsant and Neuroprotective Applications: The scaffold has been explored for its potential in treating neurological disorders. mdpi.com

Other Therapeutic Areas: The biological activities of benzothiazole derivatives also extend to antidiabetic, antiviral, antioxidant, and antitubercular applications. researchgate.netmdpi.com

The significance of this scaffold is underscored by its presence in clinically used drugs and numerous compounds currently under investigation, making it a focal point for the development of new therapeutic agents. researchgate.netnih.gov

Role of Oxamide Derivatives in Molecular Design and Biological Activity

Oxamide (B166460), the diamide (B1670390) of oxalic acid, and its derivatives serve as important structural elements in molecular design and medicinal chemistry. nih.gov The oxamide moiety is often employed as a rigid and planar linker or scaffold to connect different pharmacophoric groups, allowing for the precise spatial orientation of these groups to optimize their interaction with biological targets.

The key roles of oxamide derivatives in molecular design include:

Structural Scaffolding: The oxamide core can act as a central building block to which various functional groups can be attached, leading to the creation of diverse chemical libraries for screening.

Hydrogen Bonding Capabilities: The presence of two amide groups allows for the formation of multiple hydrogen bonds, which can be crucial for binding to the active sites of enzymes and receptors.

Modulation of Physicochemical Properties: The incorporation of an oxamide linker can influence a molecule's solubility, lipophilicity, and metabolic stability. nih.gov

Beyond their role as linkers, oxamide derivatives themselves can exhibit intrinsic biological activity. Studies have shown that compounds containing the oxamide motif can possess anticancer, antioxidant, and enzyme-inhibiting properties. For instance, some oxamide derivatives have been investigated as inhibitors of enzymes like lipoxygenase and α-glucosidase. The hybridization of oxamide with other pharmacophores, such as hydrazones, has also been explored to develop new anticancer agents.

Rationale for Academic Investigation of N 1,3 Benzothiazol 2 Yl Oxamide

Strategies for Constructing the this compound Core

The synthesis of the this compound core structure is a multi-faceted process that hinges on the effective formation of both the benzothiazole ring system and the oxamide linkage. Chemists employ several strategic approaches to assemble this molecule, which can be broadly categorized by how these two key components are brought together.

Approaches to Benzothiazole Ring Formation

The benzothiazole moiety is a privileged heterocyclic system, and numerous methods for its synthesis have been developed. A cornerstone of benzothiazole synthesis is the condensation reaction of 2-aminobenzenethiol with various carbonyl- or cyano-containing compounds. mdpi.com This versatile approach allows for the introduction of different substituents at the 2-position of the benzothiazole ring. Common reaction partners for 2-aminobenzenethiol include aldehydes, ketones, carboxylic acids, and acyl chlorides. mdpi.comnih.gov For the specific purpose of creating the precursor for this compound, the goal is to synthesize 2-aminobenzothiazole (B30445). This is often achieved through the cyclization of N-arylthioureas, a process that can be catalyzed by transition metals like ruthenium(III) chloride for an efficient, high-yield intramolecular oxidative coupling. nih.gov

Another significant strategy is the intramolecular cyclization of ortho-halogenated aniline (B41778) derivatives. mdpi.com Furthermore, modern "one-pot" procedures, which align with the principles of green chemistry, are increasingly favored. These methods often utilize transition metal catalysts and may be performed in environmentally benign solvents or even under solvent-free conditions. nih.gov For instance, copper-catalyzed methods have been reported for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com The Jacobsen cyclization, which involves the radical cyclization of substituted thiobenzanilides, is a highly effective strategy for producing specific isomers, such as 6-substituted benzothiazoles. researchgate.net

Synthesis of the Oxamide Linkage

The oxamide linkage, characterized by its vicinal dicarbonyl-diamide structure (-NH-CO-CO-NH-), can be formed through several reliable synthetic methods. A prevalent method involves the reaction of an amine with an oxalyl derivative. For the synthesis of this compound, 2-aminobenzothiazole serves as the key amine precursor.

This precursor can be reacted with a suitable electrophilic C2 synthon, such as ethyl oxalyl chloride or dimethyl oxalate (B1200264). chemicalbook.comnih.gov The reaction of 2-aminobenzothiazole with ethyl oxalyl chloride in a suitable solvent and often in the presence of a base like triethylamine (B128534) yields an intermediate, ethyl (1,3-benzothiazol-2-yl)oxamate. nih.gov Subsequent ammonolysis or reaction with ammonia (B1221849) then converts the ester group into the primary amide, completing the oxamide linkage. chemicalbook.com An alternative route is the direct aminolysis of dimethyl oxalate with 2-aminobenzothiazole, although this may require more stringent conditions. chemicalbook.com

Convergent and Linear Synthetic Pathways

The assembly of the final this compound molecule can be approached through either a linear or a convergent pathway.

Linear Synthesis: In a linear sequence, the synthesis begins with a substituted benzene (B151609) precursor, which is elaborated step-by-step. A typical linear pathway would involve the formation of a substituted 2-aminobenzothiazole first. For example, one might start with a substituted aniline, convert it to the corresponding arylthiourea, and then perform an intramolecular cyclization to yield the 2-aminobenzothiazole derivative. nih.govresearchgate.net This benzothiazole intermediate is then acylated using a reagent like ethyl oxalyl chloride, followed by amination to construct the oxamide moiety. nih.gov This approach is often practical as it allows for the late-stage introduction of the oxamide group onto a pre-built, complex heterocyclic core.

Convergent Synthesis: A convergent strategy involves the separate synthesis of the benzothiazole and oxamide fragments, which are then coupled together in a final step. For instance, 2-aminobenzothiazole could be prepared independently. Separately, an oxamic acid derivative, such as N-(chlorooxalyl)amine, could be synthesized. The final step would be the coupling of these two fragments. However, the more common and often more efficient approach mirrors the final steps of the linear synthesis, where a readily available 2-aminobenzothiazole is coupled with a simple oxalyl derivative. This is often considered the most straightforward method for creating libraries of analogs. nih.gov

Derivatization and Functionalization of this compound Analogs

The this compound scaffold serves as a versatile template for chemical modification. Derivatization can be targeted at the benzothiazole ring or the oxamide linker, allowing for the fine-tuning of the molecule's physicochemical and biological properties.

Substituent Effects on the Benzothiazole Moiety

Modifying the benzene portion of the benzothiazole ring with various substituents can significantly impact the molecule's properties. The electronic nature and position of these substituents are key considerations.

Direct electrophilic substitution on the benzothiazole ring, such as nitration, typically occurs at the C6-position due to the electronic properties of the fused ring system. semanticscholar.org Synthesizing derivatives with substituents at other positions often requires starting with an appropriately substituted aniline precursor before forming the heterocyclic ring. semanticscholar.org Studies on related benzothiazole structures have shown that the introduction of electron-withdrawing groups, such as chloro (Cl), fluoro (F), or nitro (NO₂), can enhance biological activities. nih.gov Conversely, electron-donating groups like methyl (CH₃) can also modulate activity, though their effects are often less pronounced. semanticscholar.org C-H functionalization has also emerged as a powerful tool for directly derivatizing the benzothiazole core, allowing access to previously hard-to-make substituted analogs. nih.govresearchgate.net

| Substituent | Position | Synthetic Approach | Observed Effect/Note | References |

|---|---|---|---|---|

| Nitro (NO₂) | 6-position | Direct nitration of the benzothiazole ring. | Electron-withdrawing group, often used as a handle for further functionalization (e.g., reduction to an amino group). | nih.govsemanticscholar.org |

| Nitro (NO₂) | 5-position | Ring closure starting from 3-nitroaniline. Direct nitration is not feasible. | Positional isomer with different electronic and steric properties compared to the 6-nitro derivative. | semanticscholar.org |

| Chloro (Cl) | 4- or 6-position | Typically synthesized from the corresponding chloro-substituted 2-aminobenzenethiol. | Electron-withdrawing group, noted to increase biological activity in some compound series. | semanticscholar.org |

| Methyl (CH₃) | 4- or 6-position | Synthesized from the corresponding methyl-substituted aniline precursor. | Electron-donating group, provides steric bulk and can influence binding interactions. | semanticscholar.org |

| Acetylamino (CH₃CONH-) | 5- or 6-position | Synthesized from the corresponding amino-benzothiazole followed by acetylation. | Can act as a hydrogen bond donor/acceptor. | semanticscholar.org |

Modifications on the Oxamide Nitrogen and Carbon Atoms

The oxamide linker itself provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. The primary amide of this compound can be readily transformed into secondary or tertiary amides.

A common strategy involves the initial reaction of 2-aminobenzothiazole with ethyl oxalyl chloride to form the intermediate ethyl (1,3-benzothiazol-2-yl)oxamate. nih.gov This versatile intermediate can then be reacted with a diverse range of primary or secondary amines, instead of ammonia, to generate N,N'-disubstituted asymmetrical oxamides. This approach allows for the introduction of various alkyl, aryl, or heterocyclic groups onto the terminal nitrogen atom. nih.gov

Furthermore, the nitrogen atom of the benzothiazole-amide link can also be modified, although this is less common and may require more complex synthetic routes, such as starting with an N-substituted 2-aminobenzothiazole. Acylation reactions on the sulfonamide nitrogen have been reported in related benzothiazole sulfonamide structures, suggesting that the amide nitrogen can be a site for derivatization under specific conditions. japsonline.commdpi.com

| Modification Type | Synthetic Strategy | Resulting Structure | References |

|---|---|---|---|

| N'-Alkyl/Aryl Substitution | Reacting ethyl (1,3-benzothiazol-2-yl)oxamate with a primary or secondary amine (R¹R²NH). | N'-(1,3-benzothiazol-2-yl)-N-alkyl/aryl-oxamide | nih.gov |

| Symmetrical Dimerization | Reacting two equivalents of 2-aminobenzothiazole with one equivalent of oxalyl chloride. | N,N'-bis(1,3-benzothiazol-2-yl)oxamide | nih.gov |

| Hydrazone Formation | Reacting an oxamic acid hydrazide intermediate with various aldehydes. | Oxamide-hydrazone hybrids | nih.gov |

| Acylation of Amide Nitrogen | Reaction with acylating agents like chloroacetyl chloride on a pre-formed amide. | N-Acyl oxamide derivatives | researchgate.net |

Solid-Phase and Solution-Phase Synthesis Techniques

The synthesis of this compound and its derivatives has been accomplished through both traditional solution-phase chemistry and modern solid-phase techniques. These methodologies offer distinct advantages, with solution-phase synthesis being well-suited for large-scale production and initial discovery, while solid-phase synthesis provides a streamlined approach for generating libraries of analogs for structure-activity relationship (SAR) studies.

Solution-Phase Synthesis

Solution-phase synthesis remains a cornerstone for the preparation of this compound and related structures. The primary strategy involves the coupling of a benzothiazole-containing nucleophile with a suitable oxamic acid or oxalic acid derivative.

A prevalent method involves the reaction of 2-hydrazinyl-1,3-benzothiazole with a substituted benzoic acid, which serves as a close structural analog to the oxamide target. jyoungpharm.org This reaction is typically facilitated by standard peptide coupling agents. For instance, the synthesis of N'-(1,3-benzothiazol-2-yl)benzohydrazide derivatives proceeds by treating 2-hydrazinyl-1,3-benzothiazole with a substituted benzoic acid in dimethylformamide (DMF). The activation of the carboxylic acid is achieved using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). jyoungpharm.org The reaction mixture is initially cooled before being allowed to warm to room temperature to ensure controlled amide bond formation. jyoungpharm.org

An alternative approach involves the acylation of 2-aminobenzothiazole. This can be achieved by reacting 2-aminobenzothiazole with a mono-ester, mono-acid derivative of oxalic acid (e.g., ethyl oxalyl chloride) followed by ammonolysis, or by direct reaction with an oxamoyl chloride. General procedures for acylating 2-aminobenzothiazole often involve refluxing the starting materials in a suitable solvent like acetone (B3395972) to yield the desired amide. japsonline.com

The synthesis of the key intermediate, 2-hydrazinyl-1,3-benzothiazole, is itself a straightforward solution-phase process. It is prepared by refluxing 2-mercaptobenzothiazole (B37678) with hydrazine (B178648) hydrate (B1144303) in absolute ethanol (B145695). jyoungpharm.org Upon completion of the reaction, the solvent is evaporated, and the product can be recrystallized to achieve high purity. jyoungpharm.org

The following table summarizes the synthesis of several N'-(1,3-benzothiazol-2-yl)benzohydrazide derivatives, which are structurally analogous to oxamides and illustrate a common solution-phase approach.

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N'-(1,3-benzothiazol-2-yl)benzohydrazide | -H | 82.45 | 298-300 | jyoungpharm.org |

| N'-(1,3-benzothiazol-2-yl)-4-nitrobenzohydrazide | -NO2 | 91 | 290-292 | jyoungpharm.org |

Solid-Phase Synthesis

While specific literature detailing the solid-phase synthesis (SPS) of this compound is not prevalent, the synthesis of related benzothiazole-containing peptides and peptidomimetics establishes a clear precedent for its feasibility. nih.govnih.gov SPS offers significant advantages for rapidly generating a diverse library of compounds by anchoring one of the reactants to a polymer support and building the molecule through sequential reactions, with purification simplified to washing the resin.

A plausible solid-phase strategy could be conceptualized in two primary ways:

Benzothiazole-on-Resin Approach: In this method, a suitable 2-aminobenzothiazole derivative is first immobilized on a solid support. For example, a resin-bound 2-aminobenzothiazole could be acylated using a mono-protected oxalic acid derivative, such as mono-tert-butyl oxalyl chloride. Subsequent deprotection of the acid-labile protecting group would yield a resin-bound oxamic acid. The final step would involve amidation followed by cleavage from the resin using a strong acid like trifluoroacetic acid (TFA) to release the desired this compound derivative into solution.

Oxamide-Built-on-Resin Approach: Alternatively, the synthesis can commence with an amino acid or amine-functionalized resin (e.g., Rink Amide resin). The resin-bound amine would first be acylated with an activated oxalic acid monoester (e.g., ethyl oxalyl chloride). The resulting ester on the solid support could then be reacted with 2-aminobenzothiazole or 2-hydrazinyl-1,3-benzothiazole to form the final molecule. Cleavage from the resin would then yield the target product. This approach is compatible with standard Fmoc solid-phase peptide synthesis conditions. nih.gov

The synthesis of 2-benzothiazolyl amino acids has been successfully demonstrated on solid phase, highlighting the stability of the benzothiazole core to SPS conditions. nih.gov In these syntheses, Fmoc-protected aminobenzoic acids are coupled to a resin, followed by further synthetic modifications, showcasing the versatility of the technique for creating complex benzothiazole-containing molecules. nih.gov

The table below outlines a general, illustrative workflow for a potential solid-phase synthesis of this compound derivatives.

| Step | Procedure | Reagents & Solvents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Resin Loading | Fmoc-protected amine, DIC, HOBt, DMF | Anchor the initial building block to the solid support. | nih.govnih.gov |

| 2 | Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Expose the amine for the next coupling step. | nih.gov |

| 3 | Oxalic Moiety Coupling | Ethyl oxalyl chloride, DIPEA, DMF | Introduce the oxalyl monoester scaffold. | nih.gov |

| 4 | Amide Formation | 2-Aminobenzothiazole, Heat or Coupling Agent | Couple the benzothiazole nucleus to the resin-bound intermediate. | nih.gov |

| 5 | Cleavage & Deprotection | TFA/TIS/H2O (95:2.5:2.5) | Release the final product from the resin and remove side-chain protecting groups. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzothiazole ring and the amide groups of the oxamide linker. The aromatic region would likely display a complex pattern for the four protons on the benzene ring of the benzothiazole moiety. These protons, often labeled H-4, H-5, H-6, and H-7, would appear as multiplets due to spin-spin coupling. Typically, the chemical shifts for these protons in related benzothiazole derivatives are found in the range of δ 7.0-8.5 ppm. jyoungpharm.orgnih.gov

The two N-H protons of the oxamide group are expected to appear as separate singlets or broad signals, with their chemical shifts being highly dependent on the solvent and concentration. In a polar aprotic solvent like DMSO-d₆, these amide protons could resonate at δ values greater than 9.0 ppm. japsonline.com The specific chemical shifts would be influenced by hydrogen bonding and the electronic environment.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Benzothiazole H-4/H-7 | ~7.8 - 8.2 | Multiplet |

| Benzothiazole H-5/H-6 | ~7.3 - 7.6 | Multiplet |

| Amide N-H (benzothiazole side) | > 10.0 | Broad Singlet |

| Amide N-H (oxamide side) | > 8.0 | Broad Singlet |

Note: The expected values are based on analogous structures and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the benzothiazole ring carbons and the carbonyl carbons of the oxamide linker. The benzothiazole ring typically shows signals for its seven carbon atoms in the aromatic region (δ 110-155 ppm), with the carbon atom C-2, bonded to the nitrogen of the oxamide, being significantly deshielded (δ > 150 ppm). nih.govmdpi.com

The two carbonyl carbons of the oxamide group are expected to resonate at the downfield end of the spectrum, typically in the range of δ 155-170 ppm, which is characteristic for amide carbonyls. nih.gov The exact chemical shifts would provide insight into the electronic environment of each carbonyl group.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzothiazole C-2 | > 150 |

| Benzothiazole C-3a/C-7a | ~130 - 150 |

| Benzothiazole C-4/C-5/C-6/C-7 | ~110 - 130 |

| Oxamide C=O | ~155 - 170 |

Note: The expected values are based on analogous structures and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. This would be particularly useful in assigning the adjacent protons on the benzothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). This experiment would allow for the direct assignment of the protonated carbons in the benzothiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (²JCH and ³JCH). This technique would be critical for assigning the quaternary carbons of the benzothiazole ring and the carbonyl carbons of the oxamide linker by observing correlations from the neighboring N-H and aromatic protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characterization of Amide and Heterocyclic Vibrational Modes

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide groups, as well as vibrations associated with the benzothiazole ring.

N-H Stretching: The N-H stretching vibrations of the amide groups are anticipated to appear in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. japsonline.commdpi.com

C=O Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the oxamide moiety are expected in the range of 1650-1720 cm⁻¹. japsonline.com

Benzothiazole Ring Vibrations: The characteristic vibrations of the benzothiazole ring, including C=N and C=C stretching, are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net C-S stretching vibrations are typically observed at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bonds, which often show weak IR absorption.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| N-H Stretch (Amide) | 3100 - 3400 | IR, Raman |

| C=O Stretch (Amide) | 1650 - 1720 | IR, Raman |

| C=N Stretch (Benzothiazole) | ~1600 - 1640 | IR, Raman |

| C=C Stretch (Aromatic) | ~1400 - 1600 | IR, Raman |

| C-S Stretch | ~650 - 750 | Raman |

Note: The expected values are based on analogous structures and may vary based on experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric benzothiazole system. Typically, benzothiazole derivatives exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. redalyc.org For similar N-substituted benzothiazoles, absorption maxima are often observed around 270-340 nm. redalyc.orgbeilstein-journals.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many benzothiazole derivatives are known to be fluorescent. redalyc.org The emission wavelength and quantum yield would be dependent on the specific electronic structure and rigidity of this compound. The presence of the oxamide linker could influence the fluorescence properties through intramolecular charge transfer or by affecting the excited state dynamics.

Expected Electronic Spectroscopy Data for this compound

| Parameter | Expected Value |

| UV-Vis Absorption Maximum (λmax) | ~270 - 340 nm |

| Fluorescence Emission Maximum (λem) | Dependent on excitation wavelength and solvent |

Note: The expected values are based on analogous structures and may vary based on experimental conditions.

Analysis of Electronic Transitions and Chromophore Contributions

The electronic absorption properties of this compound are primarily dictated by the benzothiazole moiety, which acts as the principal chromophore. Analysis of related N-substituted 2-aminobenzothiazole compounds using UV-Vis spectroscopy provides insight into the expected electronic transitions.

Typically, the electronic spectra of these compounds, when measured in solvents like ethanol or methanol, exhibit distinct absorption bands in the UV region. These bands arise from π–π* and n–π* electronic transitions within the molecule.

π–π Transitions:* High-energy absorption bands, generally observed in the 230–290 nm range, are assigned to π–π* transitions. mdpi.comscielo.br These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system of the benzothiazole ring.

n–π Transitions:* A lower-energy absorption band, often appearing above 300 nm, can be attributed to n–π* transitions. mdpi.com This transition involves the promotion of a non-bonding electron (from the lone pair on a nitrogen or sulfur atom) to an antibonding π* orbital. mdpi.com In the case of this compound, the nitrogen atoms of the benzothiazole and oxamide groups, as well as the carbonyl oxygen atoms, are potential sources for these transitions.

| Transition Type | Approximate Wavelength (λmax) Range | Associated Chromophore |

|---|---|---|

| π–π | 230–290 nm | Benzothiazole aromatic system |

| n–π | >300 nm | N/S heteroatoms, C=O groups |

X-ray Diffraction (XRD) for Precise Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, XRD analysis is crucial for understanding its conformational preferences and the supramolecular architecture established through intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, a detailed analysis of the closely related compound, N-(1,3-benzothiazol-2-yl)acetamide, provides significant structural insights. nih.gov The crystal structure of this analogue, determined at 173 K, reveals critical features likely to be shared with the title compound. nih.gov

The analysis of N-(1,3-benzothiazol-2-yl)acetamide showed that it crystallizes in the monoclinic space group P2₁/c with two independent molecules (A and B) in the asymmetric unit. nih.gov Key structural observations include:

Planarity: The benzothiazole ring system is essentially planar. mdpi.com

Hydrogen Bonding: The structure is stabilized by intermolecular N—H···N hydrogen bonds, which link the independent molecules into dimers, forming characteristic R²₂(8) graph-set motifs. nih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding involving the amide N-H groups and the carbonyl oxygens of the oxamide moiety, as well as the nitrogen atom of the benzothiazole ring.

These structural features are fundamental to understanding the solid-state packing and physical properties of this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1852 (4) |

| b (Å) | 7.4037 (4) |

| c (Å) | 20.9189 (8) |

| β (°) | 94.408 (3) |

| Volume (ų) | 1727.21 (13) |

| Z | 8 |

| Temperature (K) | 173 |

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. While single-crystal XRD provides the structure of one perfect crystal, PXRD analyzes a large ensemble of randomly oriented crystallites, yielding a diffraction pattern that is a fingerprint of the crystalline phase.

For this compound, PXRD would be used to:

Confirm Phase Identity: Match the experimental powder pattern to one calculated from single-crystal XRD data to confirm that the bulk synthesized material consists of the same crystalline phase.

Assess Purity: Detect the presence of any crystalline impurities or different polymorphs in the bulk sample.

Characterize Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration for pharmaceutical and materials science. Molecules with conformational flexibility and multiple hydrogen bonding sites, such as amides and benzothiazoles, are particularly prone to polymorphism. manchester.ac.uk Different polymorphs can have distinct physical properties, including solubility, stability, and melting point. Although no specific polymorphism studies on this compound have been reported, PXRD would be the primary tool for identifying and characterizing different polymorphic forms if they were to be discovered through systematic crystallization screening. manchester.ac.uk

Computational and Theoretical Investigations of N 1,3 Benzothiazol 2 Yl Oxamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzothiazole (B30560) derivatives to predict their geometric, electronic, and spectroscopic properties with high accuracy.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzothiazole derivatives, this analysis reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

In related structures, such as 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, DFT calculations at the B3LYP/6–311G(d,p) level have been used to compare the optimized geometry with experimental data from single-crystal X-ray diffraction, showing good correlation nih.gov. Studies on N-(1,3-Benzothiazol-2-yl)acetamide show that the molecule can exist in slightly different conformations, with the dihedral angles between the benzothiazole ring system and the acetamide (B32628) side group being a key variable nih.gov. For N'-(1,3-benzothiazol-2-yl)oxamide, a similar approach would elucidate the planarity of the molecule and the rotational barriers around the single bonds, which are crucial for its interaction with biological receptors.

Table 1: Crystallographic and Conformational Data of a Related Benzothiazole Derivative

| Compound Name | Crystal System | Space Group | Key Dihedral Angle (°C) | Reference |

|---|

Note: The dihedral angle is between the mean planes of the 1,3-benzothiazol-2-yl ring system and the acetamide group.

DFT calculations provide insight into the electronic properties of a molecule by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap: A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

DFT methods can predict various spectroscopic parameters, which serve as a valuable tool for structural confirmation when compared with experimental data.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups. For N'-(1,3-benzothiazol-2-yl)benzohydrazide, experimental FT-IR shows characteristic peaks for N-H, C=O, and C=N vibrations jyoungpharm.org. DFT would calculate these frequencies, helping to assign the observed spectral bands.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental values to confirm the molecular structure.

UV-Vis Spectroscopy: Electronic transitions can be predicted and compared to the absorption maxima (λ_max) observed in experimental UV-Vis spectra to understand the electronic properties of the molecule.

Table 2: Experimental Spectroscopic Data for a Related Benzohydrazide Derivative

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (cm⁻¹) | Reference |

|---|

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for predicting how a molecule might behave in a biological environment, particularly its ability to bind to a protein target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. The output is typically a docking score, which estimates the binding affinity, and a predicted binding pose, which reveals key intermolecular interactions like hydrogen bonds and hydrophobic interactions.

Numerous studies have used molecular docking to evaluate the potential of benzothiazole derivatives against various biological targets. These studies provide a framework for how this compound could be investigated.

Table 3: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Derivative Class | Protein Target | Top Docking Score (kcal/mol) | Key Finding | Reference(s) |

|---|---|---|---|---|

| N-(Benzothiazol-2-yl)butanamide | 3-TOP protein (alpha-glucosidase related) | -8.4 | High binding affinity suggests potential as an antidiabetic agent. | mdpi.com |

| Benzothiazole-oxadiazole hybrids | α-Amylase | - | Shows promising interaction with the binding site of the enzyme. | nih.gov |

| N-(1,3-thiazol-2-yl)benzamide-oxadiazole | Urease | -8.40 | Good binding energy within the active region of the urease enzyme. | nih.gov, documentsdelivered.com |

| Benzothiazole-benzohydrazides | Cyclooxygenase (COX) | -10.41 | Strong binding affinity for receptors related to inflammation. | jyoungpharm.org |

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time, allowing for the exploration of the conformational landscape of the ligand and the stability of the ligand-protein complex.

For potent benzothiazole derivatives, MD simulations have been performed to:

Confirm the stability of the binding pose predicted by docking nih.gov.

Analyze the trajectory of the ligand in the binding pocket to ensure it remains bound.

Calculate the binding free energy, which provides a more rigorous estimate of binding affinity than docking scores alone nih.gov.

In studies of related compounds, MD simulations have been crucial for validating the stability of ligand-receptor interactions and understanding the dynamic behavior that governs biological activity nih.govrsc.orgsemanticscholar.org. A similar MD study on this compound complexed with a potential target would provide deeper insights into the nature and durability of the interaction.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N 1,3 Benzothiazol 2 Yl Oxamide Analogues

Identification of Pharmacophoric Elements Critical for Biological Modulation

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For the N'-(1,3-benzothiazol-2-yl)oxamide scaffold, several key pharmacophoric elements have been identified as critical for modulating biological responses.

The core structure consists of three main components: the benzothiazole (B30560) ring , a central linker (in this case, an oxamide (B166460) group), and a terminal substituent group . SAR studies have shown that modifications to each of these regions significantly impact biological activity.

The Oxamide Linker : The linker region connects the benzothiazole core to other parts of the molecule. In this compound, the oxamide group serves as a rigid and planar unit capable of forming multiple hydrogen bonds, which are often essential for binding to enzyme active sites or receptors. The amide bonds within this linker are key interaction points. nih.gov

Terminal Substituents : The nature of the substituent attached to the oxamide linker is a primary determinant of potency and selectivity. For instance, in a series of benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitors, a sulfonyl group and a piperidine (B6355638) ring attached to the core were identified as key components for activity through high-throughput screening. nih.gov Similarly, the addition of a 1,3,4-oxadiazole (B1194373) moiety to benzothiazole derivatives has been found to confer potent anti-oxidant and anti-inflammatory properties. nih.gov

The following table summarizes key pharmacophoric elements and their observed roles in biological activity.

| Pharmacophoric Element | Position/Modification | Observed Role/Importance | Reference |

| Benzothiazole Ring | Core Scaffold | Essential for binding, often via hydrophobic interactions. nih.gov | nih.gov |

| Substitution at C-6 | Benzothiazole Ring | Critical for a variety of biological activities. benthamscience.com | benthamscience.com |

| Fluorine Substitution | Benzothiazole Ring | Enhances biological half-life, receptor binding, and lipophilicity. journalajrimps.com | journalajrimps.com |

| Amide Linkage | Linker | Important for forming hydrogen bonds with target receptors. nih.gov | nih.gov |

| 1,3,4-Oxadiazole Moiety | Terminal Group | Confers potent anti-oxidant and anti-inflammatory activities. nih.gov | nih.gov |

| Sulfonyl Group & Piperidine Ring | Terminal Groups | Identified as key components for FAAH inhibition. nih.gov | nih.gov |

Establishment of Correlations Between Structural Features and Biological Efficacy

SAR studies aim to establish direct correlations between specific structural modifications and their impact on biological efficacy. By systematically altering the chemical structure of this compound analogues, researchers have been able to map out the structural requirements for various biological activities.

For example, in the development of anti-inflammatory agents, a series of benzothiazole derivatives featuring a 1,3,4-oxadiazole moiety was synthesized and evaluated. The results demonstrated a clear link between the substitution pattern on the terminal phenyl ring and the compound's efficacy. Compound 8h , with a 4-bromo substitution, and compound 8l , with a 4-nitro substitution, exhibited the highest radical scavenging activities in an ABTS+ assay, with IC₅₀ values of 0.05 ± 0.02 and 0.07 ± 0.03 mmol/L, respectively. nih.gov Furthermore, compound 8h displayed potent in vivo anti-inflammatory activity, with an inhibition of 57.35%, which was superior to the standard drug indomethacin. nih.gov

In another study focusing on hemostatic agents, a series of benzothiazole amide derivatives was synthesized from various cinnamic acids. nih.gov One particular derivative, compound Q2 , demonstrated exceptionally potent platelet aggregation activity, surpassing the positive control, etamsylate, by a factor of up to 1283.9 in the nanomolar range. nih.gov This highlights a strong correlation between its specific cinnamoyl-benzothiazole structure and its pro-coagulant efficacy.

The development of dopamine (B1211576) D₄ receptor (D₄R) ligands for neuropsychiatric disorders provides another clear example. A novel series of benzothiazole analogues was designed, leading to the identification of compound 16f as a potent partial agonist with a high binding affinity (Kᵢ ≤ 6.9 nM) and over 91-fold selectivity against other related dopamine receptors. nih.gov This specific efficacy was attributed to its unique combination of a benzothiazole core and a specific piperazine-containing side chain.

The table below presents selected data correlating structural features of benzothiazole analogues with their measured biological efficacy.

| Compound ID | Key Structural Feature | Biological Activity | Measured Efficacy | Reference |

| 8h | Benzothiazole-oxadiazole with 4-bromophenyl | Anti-inflammatory / Antioxidant | 57.35% inhibition / IC₅₀ = 0.05 mmol/L | nih.gov |

| 8l | Benzothiazole-oxadiazole with 4-nitrophenyl | Antioxidant | IC₅₀ = 0.07 mmol/L | nih.gov |

| Q2 | Cinnamoyl-benzothiazole derivative | Hemostatic Agent (Platelet Aggregation) | Up to 1283.9 times more potent than etamsylate | nih.gov |

| 16f | Benzothiazole with piperazine (B1678402) side chain | Dopamine D₄ Receptor Partial Agonist | Kᵢ ≤ 6.9 nM | nih.gov |

Development of Predictive QSAR Models for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These predictive models are invaluable tools for optimizing lead compounds and designing new molecules with enhanced efficacy.

For classes of compounds related to this compound, several QSAR studies have been successfully conducted. One such study focused on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, which share the benzothiazole and amide functionalities. Researchers used semiempirical molecular orbital theory and density functional theory (DFT) at the B3LYP/6-31G** level to calculate molecular descriptors for the compounds. researchgate.net These descriptors, which quantify various electronic and steric properties, were then correlated with the observed biological activities to build a predictive QSAR model.

In a different study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors, a robust QSAR model was developed using the stepwise-multiple linear regression (SW-MLR) method. nih.gov The model showed strong predictive power, with a correlation coefficient (R²) of 0.91 for the training set of compounds. The quality and robustness of the model were further validated using the leave-one-out (LOO) cross-validation technique, which yielded a high cross-validation coefficient (Q²) of 0.80. nih.gov Such validated models can be reliably used to predict the inhibitory activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

The development of these models typically involves the following steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, thermodynamic, topological) are calculated for each molecule.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity.

Model Validation : The model's predictive ability is rigorously tested using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model building) validation methods.

| QSAR Study Subject | Methodology | Key Statistical Metrics | Significance | Reference |

| N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides | Semi-Empirical and Density Functional Theory (DFT) | N/A | Established a theoretical basis for structure-activity relationships. | researchgate.net |

| 1,2-Benzisothiazol-3-one Derivatives (Caspase-3 Inhibitors) | Stepwise-Multiple Linear Regression (SW-MLR) | R² = 0.91 (Training Set), Q² = 0.80 | Developed a highly predictive model for guiding the design of new inhibitors. | nih.gov |

Application of Fragment-Based Drug Design (FBDD) Principles to Oxamide-Benzothiazole Scaffolds

Fragment-Based Drug Design (FBDD) is a modern strategy for lead discovery that starts by identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a high-affinity lead compound. The oxamide-benzothiazole scaffold is well-suited for the application of FBDD principles.

The core principle involves deconstructing the molecule into its key fragments: the benzothiazole fragment , the oxamide linker , and various terminal fragments . The benzothiazole itself is considered a "privileged scaffold" because it is a structural component of many biologically active compounds, suggesting it has favorable properties for binding to a range of biological targets. nih.gov

The FBDD process for this scaffold can be envisioned as follows:

Fragment Screening : A library of small molecules would be screened to identify fragments that bind to the target of interest. This could identify the benzothiazole ring or other simple aromatic systems as starting points.

Fragment Elaboration : Once a core fragment like benzothiazole is identified, it can be elaborated. For example, researchers started with a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole core and replaced it with a benzothiazole-2,6-diamine scaffold to create potent DNA gyrase inhibitors. nih.gov This "scaffold hopping" is a key technique related to FBDD.

Fragment Linking : If separate fragments are found to bind in adjacent pockets of a target protein, they can be joined using an appropriate linker, such as the oxamide unit, to create a more potent, integrated molecule. The oxamide's rigidity and hydrogen-bonding capacity make it an attractive linker choice.

High-throughput screening (HTS) often serves as a starting point for FBDD-like optimization. For instance, the identification of a benzothiazole analogue as a potent FAAH inhibitor through HTS led to SAR studies that pinpointed the sulfonyl group, piperidine ring, and benzothiazole as the key pharmacophoric fragments, which were then systematically optimized. nih.gov This process of identifying active fragments from a hit and building upon them to improve potency and selectivity is the essence of the FBDD approach.

Coordination Chemistry of N 1,3 Benzothiazol 2 Yl Oxamide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing the benzothiazole (B30560) moiety is a well-established area of research. uobaghdad.edu.iq Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent, often under reflux conditions. nih.govmakhillpublications.co The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex. pharmascholars.com

The synthesis of metal complexes of N'-(1,3-benzothiazol-2-yl)oxamide would likely follow a similar procedure. An ethanolic or methanolic solution of the ligand would be treated with a solution of a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal. biointerfaceresearch.comamazonaws.com The reaction mixture would then be heated to facilitate the complexation reaction. nih.govmakhillpublications.co The resulting solid complex can be isolated by filtration, washed, and dried. biointerfaceresearch.com

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include elemental analysis, molar conductance measurements, and various spectroscopic methods. makhillpublications.cobiointerfaceresearch.com

Identification of Ligand Binding Sites and Coordination Modes

This compound possesses several potential coordination sites: the nitrogen atom of the benzothiazole ring, the two nitrogen atoms of the oxamide (B166460) bridge, and the two oxygen atoms of the oxamide carbonyl groups. This multi-dentate character allows for various coordination modes, including acting as a bidentate or a bridging ligand. researchgate.net

Based on studies of related benzothiazole derivatives, it is anticipated that the this compound ligand would coordinate to metal ions primarily through the nitrogen atom of the benzothiazole ring and one of the adjacent nitrogen or oxygen atoms of the oxamide group, forming a stable five- or six-membered chelate ring. nih.govresearchgate.net The specific coordination mode would be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. pharmascholars.com

Spectroscopic Characterization of Metal Complexes (NMR, IR, UV-Vis, EPR)

Spectroscopic techniques are invaluable for elucidating the structure of metal complexes and understanding the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. Upon complexation, the characteristic vibrational frequencies of the functional groups involved in bonding to the metal ion are expected to shift. For this compound complexes, shifts in the stretching vibrations of the C=N group of the benzothiazole ring and the C=O and N-H groups of the oxamide moiety would provide evidence of coordination. nih.govnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The spectra typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. makhillpublications.co The position and intensity of these bands are characteristic of the coordination environment. makhillpublications.co

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Co(II), EPR spectroscopy is a powerful tool for determining the geometry of the complex and the nature of the metal-ligand bonding. nih.gov

Interactive Table: Spectroscopic Data for a Representative Metal Complex of a Benzothiazole Derivative

| Spectroscopic Technique | Ligand | Complex | Key Observations and Interpretations |

| IR (cm⁻¹) | ν(C=N): ~1620 | ν(C=N): ~1600 | Shift to lower frequency indicates coordination of the benzothiazole nitrogen. |

| ν(C=O): ~1680 | ν(C=O): ~1650 | Shift to lower frequency suggests coordination of the carbonyl oxygen. | |

| - | ν(M-N): ~450-500 | Appearance of a new band confirms metal-nitrogen bond formation. | |

| - | ν(M-O): ~400-450 | Appearance of a new band confirms metal-oxygen bond formation. | |

| ¹H NMR (ppm) | Aromatic H: 7.2-8.0 | Aromatic H: 7.3-8.2 | Downfield shift of protons near the coordination sites. |

| Amide NH: ~10.5 | Amide NH: ~10.8 | Downfield shift of the amide proton upon coordination. | |

| UV-Vis (nm) | λ_max: ~280, 320 | λ_max: ~285, 330, 650 | Appearance of a new band in the visible region attributed to d-d transitions. |

Note: The data in this table is representative and based on typical values reported for metal complexes of similar benzothiazole-containing ligands.

Structural Elucidation of Metal Complexes (e.g., Single-Crystal X-ray Diffraction)

Interactive Table: Crystallographic Data for a Representative Benzothiazole Metal Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Metal-Ligand Bond Lengths (Å) | M-N(benzothiazole): ~2.0 - 2.2 |

| M-O(carbonyl): ~1.9 - 2.1 | |

| Coordination Geometry | Distorted Octahedral |

| Key Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Note: This table presents typical crystallographic data for a metal complex with a benzothiazole-based ligand and is for illustrative purposes.

Influence of Metal Coordination on Electronic and Steric Properties of this compound

The coordination of a metal ion to the this compound ligand is expected to significantly alter its electronic and steric properties. The withdrawal of electron density from the ligand towards the metal center upon coordination leads to a redistribution of charge within the ligand. This can affect the reactivity of the ligand and its ability to participate in further chemical transformations.

Exploration of Enhanced Biological Activities of Metal Complexes

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.commdpi.com It is a well-established principle in medicinal chemistry that the biological activity of a ligand can be enhanced upon coordination to a metal ion. mdpi.comqu.edu.iq This enhancement can be attributed to several factors, including changes in the lipophilicity of the molecule, which can facilitate its transport across cell membranes, and the ability of the metal ion to interact with biological targets.

Polymorphism and Crystal Engineering of N 1,3 Benzothiazol 2 Yl Oxamide

Identification and Characterization of Polymorphic Forms

While specific studies on the polymorphic forms of N'-(1,3-benzothiazol-2-yl)oxamide are not extensively available in the public domain, the broader family of benzothiazole (B30560) derivatives has been shown to exhibit polymorphism. For instance, different polymorphs of N-(1,3-thiazol-2-yl)benzamide have been identified, each crystallizing in a different space group and exhibiting unique molecular arrangements. This suggests that this compound is also likely to exist in multiple polymorphic forms.

The discovery of polymorphs is a systematic process involving the crystallization of a compound under a wide variety of conditions. Common methods for inducing and identifying different polymorphic forms include:

Solvent Recrystallization: The choice of solvent can significantly influence which polymorph crystallizes. Solvents with different polarities, hydrogen-bonding capabilities, and boiling points can stabilize different crystal lattices. For example, single crystals of N-(1,3-benzothiazol-2-yl)benzamide and its derivatives have been grown using solvents like ethyl acetate (B1210297) and methanol. japsonline.com

Varying Crystallization Conditions: Factors such as temperature, cooling rate, and degree of supersaturation can be manipulated to favor the nucleation and growth of different polymorphs. Slow evaporation is a commonly used technique to obtain high-quality single crystals for X-ray diffraction analysis. japsonline.com

Solid-State Grinding and High-Pressure Crystallization: Mechanical stress and high pressure can induce phase transitions from a metastable polymorph to a more stable form, or even generate novel high-pressure polymorphs.

Spectroscopic and Thermal Analysis: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and differential scanning calorimetry (DSC) are crucial for identifying and characterizing different polymorphs. For instance, the FTIR spectra of N-benzothiazol-2-yl benzamide (B126) analogues show characteristic peaks for functional groups like C=O and N-H, which would likely differ slightly between polymorphs due to variations in their intermolecular interactions. chemicalbook.com

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to predicting and controlling polymorphism.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the formation of supramolecular structures. In this compound, the amide (N-H) and oxamide (B166460) groups provide hydrogen bond donors, while the nitrogen atom of the benzothiazole ring and the oxygen atoms of the oxamide group act as hydrogen bond acceptors.

In related structures, such as N-(1,3-benzothiazol-2-yl)acetamide, molecules are linked by N—H···N hydrogen bonds to form dimers with an R2(8) graph set motif. nih.gov Similarly, in N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, N—H···N hydrogen bonds link independent molecules. nih.gov It is highly probable that this compound would also form similar hydrogen-bonded dimers or chains, which would be a dominant feature of its crystal packing. The presence of the oxamide linker introduces additional hydrogen bonding sites, potentially leading to more complex and varied hydrogen bonding networks.

Table 1: Hydrogen Bond Geometries in Related Benzothiazole Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-(1,3-benzothiazol-2-yl)acetamide nih.gov | N-H···N | 0.86 | 2.15 | 2.99 | 168 |

| N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide nih.gov | N-H···N | - | - | - | - |

| N-(Benzothiazol-2-yl)butyramide | N-H···N | - | - | - | - |

| 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | N-H···O | - | - | - | - |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. In studies of N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, Hirshfeld surface analysis confirmed the importance of π–π interactions in the crystal packing. nih.gov The analysis of N-(Benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers also highlighted the significant role of π–π interactions. chemicalbook.com

Other weaker interactions, such as C—H···O and C—H···π interactions, also contribute to the stabilization of the crystal structure. For example, in N-(Benzothiazol-2-yl)butyramide, molecules are linked by C—H···O hydrogen bonds and C—H···π interactions. The interplay of these various interactions will determine the final crystal packing and can lead to the formation of different polymorphs with distinct arrangements.

Crystal Engineering Strategies for Tailoring Solid-State Properties

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. For this compound, several strategies could be employed:

Functional Group Modification: Introducing or modifying functional groups on the benzothiazole ring can alter the hydrogen bonding patterns and steric hindrance, thereby influencing the crystal packing.

Use of Supramolecular Synthons: A synthon is a structural unit within a molecule that is responsible for the formation of a specific intermolecular interaction. By understanding the robust synthons, such as the N—H···N dimer, one can predict and design crystal structures.

Solvent Selection: As mentioned earlier, the choice of solvent can direct the crystallization of a particular polymorph. Solvents can act as templates or can be incorporated into the crystal lattice to form solvates.

Co-crystallization Studies of this compound

Co-crystallization is a powerful technique in crystal engineering where a stoichiometric amount of a second molecule (a co-former) is introduced into the crystal lattice of the target compound. This can lead to the formation of a new crystalline solid with improved properties.

While specific co-crystallization studies involving this compound are not readily found, the presence of multiple hydrogen bond donor and acceptor sites in the molecule makes it an excellent candidate for co-crystal formation. Potential co-formers could include carboxylic acids, amides, or other molecules capable of forming strong and predictable hydrogen bonds with the oxamide and benzothiazole moieties. The formation of co-crystals would introduce new supramolecular synthons and could significantly alter the physicochemical properties of the parent compound.

Future Research Directions and Translational Prospects for N 1,3 Benzothiazol 2 Yl Oxamide Based Research

Exploration of Novel Biological Targets and Therapeutic Areas

While existing research has identified the potential of benzothiazole (B30560) derivatives against various pathogens and cancer cell lines, the full spectrum of their biological targets remains to be uncovered. nih.govnih.govrsc.orgnih.gov Future work should focus on screening N'-(1,3-benzothiazol-2-yl)oxamide libraries against a broader range of biological targets to identify novel therapeutic applications.

A significant area for future investigation is the targeting of protein-protein interactions (PPIs). The structural characteristics of some benzothiazole derivatives may make them suitable for inhibiting these challenging targets, which could lead to new treatments for diseases like cancer and neurodegenerative disorders. mdpi.com Additionally, the potential of these compounds to combat antimicrobial resistance is a critical avenue for exploration. Research could focus on their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are validated antibacterial targets. rsc.orgacs.org

Recent studies have highlighted the potential of benzothiazole derivatives as multi-targeted-directed ligands for complex diseases like Alzheimer's, simultaneously inhibiting enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. nih.govnih.gov This multi-target approach could be a fruitful direction for this compound research. Other identified targets for benzothiazole derivatives include microsomal triglyceride transfer protein (MTP) and protein kinases, suggesting potential applications in metabolic disorders and inflammatory diseases. nih.govgoogle.com

Development of Advanced Synthetic Methodologies and Combinatorial Chemistry

The synthesis of this compound and its analogues has been achieved through various established chemical reactions. japsonline.comresearchgate.netmdpi.comnih.gov However, to accelerate the discovery of new lead compounds, the development of more efficient and high-throughput synthetic methods is essential.

The application of combinatorial chemistry techniques can facilitate the creation of large and diverse libraries of this compound derivatives. nih.gov By systematically modifying the substituents on the benzothiazole ring and the oxamide (B166460) portion of the molecule, researchers can explore a vast chemical space to identify compounds with optimized activity and properties. Modern synthetic strategies, such as the use of versatile ketene (B1206846) intermediates, could also be employed to generate novel heterocyclic systems based on the benzothiazole scaffold. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by enabling rapid and cost-effective design and optimization of new drug candidates. nih.gov These technologies can be applied to this compound research to accelerate the identification of promising compounds.

Investigation of Conjugates with Nanomaterials for Targeted Delivery

Nanotechnology offers a promising approach to improve the therapeutic efficacy of drugs by enabling targeted delivery to specific cells or tissues. Conjugating this compound derivatives to nanomaterials could enhance their effectiveness while minimizing potential side effects. jbarbiomed.com

Magnetic nanoparticles, for example, can be used as a support for catalysts in the synthesis of benzothiazole derivatives and can also serve as drug carriers. nanomaterchem.com Nanohybrid materials incorporating benzothiazole derivatives have been developed for use in sensor systems, demonstrating the versatility of these compounds in nanotechnology applications. nih.gov Future research could focus on developing nanoparticle-based systems for the targeted delivery of this compound compounds to cancer cells or sites of infection, thereby increasing the local concentration of the drug and improving treatment outcomes.

Application of this compound as Molecular Probes in Chemical Biology

The unique photophysical properties of some benzothiazole derivatives make them suitable for use as fluorescent molecular probes. mdpi.com These probes can be used to visualize and study biological processes in living cells. For instance, benzothiazole-based fluorophores have been used in the development of fluorescent dyes with applications in cellular imaging. mdpi.comresearchgate.net

This compound derivatives with fluorescent properties could be designed to bind to specific biological targets, allowing for their localization and activity to be monitored in real-time. This would provide valuable insights into their mechanism of action and could help to identify new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N'-(1,3-benzothiazol-2-yl)oxamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling benzothiazole-2-amine with oxalyl chloride derivatives. For example, and highlight refluxing in solvents like ethanol or dichloromethane with bases (e.g., triethylamine) to facilitate amide bond formation. Optimization includes adjusting reaction time (4–6 hours), temperature (reflux at 80–100°C), and stoichiometric ratios of reagents to improve yields (22–70%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional group analysis (e.g., C=O at ~1668 cm⁻¹), and Mass Spectrometry (MS) for molecular weight confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (e.g., SHELX refinement) resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in benzothiazole derivatives?

- Methodological Answer : SHELX programs (SHELXL, SHELXS) enable high-resolution refinement of X-ray data. For example, demonstrates triclinic P1 space group determination with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions. Validate structures using R-factors (<0.05) and electron density maps to confirm planar conformations and substituent orientations .

Q. What experimental models are used to evaluate the bioactivity of this compound derivatives, and how can contradictory results be analyzed?

- Methodological Answer : In vitro assays against Mycobacterium tuberculosis (MIC values) or cancer cell lines (IC50) are common. Contradictions arise from structural variations (e.g., substituent effects on lipophilicity) or assay conditions (e.g., bacterial strain specificity). Cross-validate using dose-response curves and molecular docking to correlate activity with electronic/steric properties .

Q. How do computational methods like DFT aid in understanding the electronic properties of benzothiazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. emphasizes basis set selection (e.g., B3LYP/6-311++G**) for accurate charge distribution and non-linear optical (NLO) property modeling. Compare theoretical IR/NMR spectra with experimental data to validate computational models .

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzothiazole-based compounds?

- Methodological Answer : Systematic substitution of functional groups (e.g., methoxy, fluoro) on the benzothiazole ring and pharmacophore mapping. and show that adamantane or phenoxyacetamide moieties enhance antitubercular activity. Use QSAR models with descriptors like LogP and polar surface area to predict bioavailability and target binding .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity profiles for structurally similar benzothiazole derivatives?

- Methodological Answer : Variability in bioactivity (e.g., antitumor vs. antimicrobial) may stem from assay protocols (e.g., cell line specificity in vs. 16) or substituent positioning. For example, ethyl or methoxy groups alter steric hindrance, impacting target interactions. Reconcile discrepancies using meta-analyses of IC50/MIC data and molecular dynamics simulations .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent purity, catalyst batch, and crystallization conditions (e.g., slow evaporation from ethanol) to ensure consistency .

- Data Validation : Cross-check crystallographic data with CCDC entries and use Mercury software for visualization of hydrogen-bonding networks .

- Bioactivity Confirmation : Pair in vitro assays with in vivo models (e.g., murine tuberculosis) and toxicity profiling to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.